Product packaging for 7-Methyl-7-heptadecanol(Cat. No.:CAS No. 55723-93-8)

7-Methyl-7-heptadecanol

Cat. No.: B13771369
CAS No.: 55723-93-8
M. Wt: 270.5 g/mol
InChI Key: URPZOYYKCIBTAD-UHFFFAOYSA-N
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Description

7-Methyl-7-heptadecanol is a high-purity organic compound with the molecular formula C18H38O and is classified as a fatty alcohol. It is of significant interest in life science research, particularly in the fields of metabolomics and immunology. Recent studies in immunosuppressed rat models have identified related fatty alcohols, including 1-heptadecanol, as metabolites whose levels are modulated by probiotic treatment, suggesting a potential role in the interplay between gut microbiota, host metabolism, and immune function . Researchers can utilize this compound as a standard or reference compound in gas chromatography-mass spectrometry (GC-MS) analyses to investigate metabolic pathways and biomarker discovery. Its properties also make it a candidate for studies exploring the biological effects of long-chain fatty alcohols. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H38O B13771369 7-Methyl-7-heptadecanol CAS No. 55723-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55723-93-8

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

7-methylheptadecan-7-ol

InChI

InChI=1S/C18H38O/c1-4-6-8-10-11-12-13-15-17-18(3,19)16-14-9-7-5-2/h19H,4-17H2,1-3H3

InChI Key

URPZOYYKCIBTAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(CCCCCC)O

Origin of Product

United States

Advanced Synthetic Strategies for 7 Methyl 7 Heptadecanol

Stereoselective and Enantioselective Synthesis Approaches for Branched Tertiary Alcohols

The creation of the chiral center at the C7 position in 7-Methyl-7-heptadecanol is a significant synthetic hurdle. The challenge lies in controlling the three-dimensional arrangement of the atoms, leading to the preferential formation of one enantiomer over the other. This is particularly difficult for tertiary alcohols due to steric hindrance around the reactive center. chinesechemsoc.org

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. nih.gov In the context of this compound, the primary prochiral precursor would be 7-heptadecanone (B1594541). The catalytic asymmetric addition of a methyl group is a direct approach to establishing the C7 stereocenter.

Several catalytic systems have been developed for the enantioselective alkylation of ketones. For instance, copper-based catalytic systems are effective for the addition of Grignard reagents to various aldehydes, yielding chiral secondary alcohols with high enantioselectivity. rug.nl Adapting such systems for the methylation of 7-heptadecanone could provide a viable route to chiral this compound. Another powerful approach involves the use of chiral (salen)AlCl complexes, which have been successfully employed in the highly enantioselective cyanosilylation of ketones to create tertiary cyanohydrins, valuable precursors to chiral tertiary alcohols. chinesechemsoc.orgchinesechemsoc.org These catalysts function by creating a chiral environment around the ketone, directing the incoming nucleophile to one face of the carbonyl group. A similar strategy could be envisioned where a methyl nucleophile is delivered to 7-heptadecanone.

Recent advances have also highlighted the use of small organic molecules as catalysts. nih.gov These organocatalysts, often derived from abundant natural sources like amino acids, can activate substrates towards nucleophilic attack in a highly stereocontrolled manner. nih.gov

Table 1: Overview of Potential Chiral Catalyst Systems for this compound Synthesis

Catalyst System Starting Materials Potential Advantages
Copper-Diamine Complexes 7-Heptadecanone, Methyl Grignard Reagent Good yields and enantioselectivities reported for secondary alcohols. rug.nl
Chiral (salen)AlCl Complexes 7-Heptadecanone, Methylating Agent Proven high stereocontrol for sterically hindered tertiary centers. chinesechemsoc.orgchinesechemsoc.org
Organocatalysts (e.g., Proline-derived) 7-Heptadecanone, Methylating Agent Metal-free, scalable, and often performed under mild conditions. nih.gov

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer over another due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. wikipedia.orgegyankosh.ac.in This principle can be strategically applied to control the stereochemistry of the 7-Methyl-7-hydroxy center.

Substrate-controlled induction involves using a starting material that already contains a chiral center. While not directly applicable to the synthesis from achiral 7-heptadecanone, if a chiral precursor containing a stereocenter near the C7 position were used, it could direct the approach of the incoming methyl group. The Felkin-Ahn model helps predict the stereochemical outcome of nucleophilic attack on carbonyls with an adjacent stereocenter. wikipedia.orgegyankosh.ac.in

Reagent-controlled induction utilizes a chiral reagent to deliver the methyl group. This can be achieved using chiral auxiliaries, which are chiral fragments temporarily attached to the substrate to direct a reaction before being cleaved off. wikipedia.org For example, a chiral auxiliary could be attached to the 7-heptadecanone molecule to create a diastereomeric intermediate, which would then react with a methyl nucleophile with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

External asymmetric induction , as discussed in the previous section, relies on an external chiral catalyst to create a chiral transition state. wikipedia.org This is often the most efficient and economically desirable method for industrial-scale synthesis. wikipedia.org The catalyst interacts with the 7-heptadecanone, and this complex then reacts with the methylating agent, with the catalyst's chirality dictating the facial selectivity of the addition. chinesechemsoc.orgchinesechemsoc.org

Novel Chemical Methodologies for Carbon-Carbon Bond Formation at the 7-Position

The core of synthesizing this compound involves the formation of a key carbon-carbon bond to either construct the carbon skeleton or to introduce the methyl group at the C7 position.

The classical and most direct method for this transformation is the Grignard reaction, which involves treating 7-heptadecanone with a methylmagnesium halide (e.g., methyl magnesium iodide). sfu.ca This reaction efficiently forms the tertiary alcohol in a single step, and a racemic version of this compound has been synthesized using this approach. sfu.ca

While robust, the Grignard reaction has limitations, particularly concerning functional group tolerance. Modern organic synthesis seeks more versatile and milder methods. Novel strategies for C-C bond formation that could be applied include:

Decarbonylative Cross-Coupling: Recent developments in nickel catalysis allow for C(sp³)–C(sp²) bond formation using non-traditional precursors like aliphatic alcohols and aryl carboxylic acids. acs.org While not a direct route, this highlights the trend towards using more diverse and readily available starting materials for constructing complex carbon frameworks.

Radical C-C Bond Formation: A novel method utilizes a low-valent titanium reagent to cleave the C-O bonds of alcohols, generating carbon radicals that can then couple with electron-deficient alkenes. sciencedaily.com This strategy could potentially be adapted to build the carbon chain of the target molecule under mild conditions.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for C-C bond formation. For instance, thiamine (B1217682) diphosphate-dependent enzymes can catalyze the carboligation of ketones to form enantioselective tertiary alcohols. nih.gov

Table 2: Comparison of C-C Bond Formation Methodologies

Method Description Applicability to this compound
Grignard Reaction Nucleophilic addition of an organomagnesium halide to a ketone. sfu.ca Direct synthesis from 7-heptadecanone and methylmagnesium halide.
Nickel/Photoredox Catalysis Cross-coupling of alcohols and carboxylic acids via decarbonylation. acs.org Advanced strategy for building the carbon backbone from different precursors.
Titanium-Mediated Radical Coupling Generation of carbon radicals from alcohols for coupling with alkenes. sciencedaily.com Potential alternative for assembling the heptadecane (B57597) chain.

Efficient Functional Group Interconversions for the Introduction of the Tertiary Alcohol Moiety

The tertiary alcohol group is a key feature of the target molecule. Its introduction can be viewed as the final step or as a transformation from another functional group at the C7 position.

Reduction of Carbonyls and Esters: The reduction of ketones to secondary alcohols and esters to primary alcohols are common FGIs, typically accomplished with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). fiveable.me For this compound, a precursor could be a C7-ester, which upon reaction with two equivalents of a methyl Grignard reagent would yield the tertiary alcohol.

Conversion from Other Functional Groups: Advanced systems, such as those using indium(III) catalysts with hydrosilanes, can convert carboxylic acids into a variety of other functional groups, including alcohols. tus.ac.jp A hypothetical route could involve the synthesis of a carboxylic acid at the C7 position, followed by a one-pot conversion to the tertiary alcohol using an appropriate organometallic reagent in conjunction with such a system.

Stability of the Tertiary Alcohol: An important aspect of FGI strategy is the relative reactivity of the functional groups. Tertiary alcohols are notably resistant to oxidation under many standard conditions (e.g., using PCC or CrO₃) due to the absence of an alpha-hydrogen atom. fiveable.me This stability can be exploited during a multi-step synthesis, allowing chemists to perform other transformations on the molecule without needing to protect the hydroxyl group.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes.

Use of Renewable Feedstocks: A key principle of green chemistry is the use of renewable raw materials instead of depletable petrochemicals. wordpress.com Fatty acids and their derivatives, which are abundant in nature, could serve as starting points. For example, photobiocatalytic cascades have been developed to convert renewable unsaturated fatty acids, like oleic acid, into chiral secondary fatty alcohols such as 9-heptadecanol. nih.govconstantsystems.com Similar biocatalytic approaches could be envisioned to produce precursors for this compound from renewable sources.

Atom Economy and Catalysis: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. The chiral catalyst-mediated routes discussed in section 2.1.1 are excellent examples of this principle in action.

Use of Safer Solvents and Reagents: Many traditional organic syntheses rely on volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives, with water being the most environmentally benign solvent. mdpi.comrsc.orgmdpi.com While the solubility of long-chain hydrocarbons like this compound in water is low, reactions can be performed in aqueous media using techniques like two-liquid phase systems or with co-solvents derived from renewable resources, such as 2-methyl-THF. wordpress.comconstantsystems.com

Biocatalysis and Photochemistry: The use of enzymes (biocatalysis) and light (photochemistry) offers green alternatives to traditional chemical processes. These methods often proceed with high selectivity under mild conditions (ambient temperature and pressure) in aqueous media. nih.govrsc.org A photobiocatalytic cascade, merging the selectivity of enzymes with the energy of light, represents a cutting-edge green strategy that could be adapted for the synthesis of chiral alcohols. constantsystems.com

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Principle Synthetic Strategy Example/Benefit
Renewable Feedstocks Start from natural fatty acids or triglycerides. constantsystems.com Reduces reliance on fossil fuels; utilizes sustainable starting materials.
Atom Economy Employ catalytic methods (e.g., organocatalysis, transition metal catalysis). rsc.org Minimizes waste by maximizing the incorporation of reagents into the product.
Safer Solvents Use water or bio-derived solvents like 2-methyl-THF. mdpi.comwordpress.com Reduces pollution and health hazards associated with volatile organic compounds.

Biosynthetic Pathways and Natural Occurrence of Branched Heptadecanols

Enzymatic Mechanisms for Methyl-Branching in Fatty Alcohol Biosynthesis

The biosynthesis of methyl-branched fatty alcohols is not a direct process but begins with the synthesis of a branched-chain fatty acid. The carbon skeleton is assembled by a multi-enzyme complex known as fatty acid synthase (FAS). In the case of methyl-branched chains, the standard acetyl-CoA primer is replaced by a branched short-chain acyl-CoA.

The key enzymatic steps include:

Primer Generation : The process starts with branched-chain α-keto acids, which are intermediates in the metabolism of branched-chain amino acids like valine, leucine (B10760876), and isoleucine. d-nb.infoacs.org

Condensation : A crucial enzyme, β-ketoacyl-ACP synthase (KAS or FabH), initiates fatty acid synthesis. google.comnih.gov While the standard E. coli FabH prefers straight-chain starters, specific KAS enzymes are required that can efficiently utilize branched-chain acyl-CoA primers, thereby committing the molecule to a branched structure. google.com In some bacteria, malonyl-CoA, the typical extender unit, can be replaced by methylmalonyl-CoA to introduce methyl branches during the elongation phase. agriculturejournals.cz

Reduction to Alcohol : Once the full-length branched-chain fatty acid (or its acyl-CoA/acyl-ACP derivative) is formed, it must be reduced to an alcohol. This can occur via two primary enzymatic routes:

A two-step pathway involving a carboxylic acid reductase (CAR) that converts the fatty acid to a fatty aldehyde, which is then reduced to a fatty alcohol by an aldehyde reductase (ADR) or alcohol dehydrogenase (ADH). nih.govnih.gov

A direct reduction pathway where a fatty acyl-CoA reductase (FAR) converts an acyl-CoA or acyl-ACP directly to the corresponding fatty alcohol. nih.govnih.gov

The position of the methyl group, such as in 7-Methyl-7-heptadecanol, is determined by the specific precursor molecule used and the point at which it is incorporated into the elongating fatty acid chain. The formation of a tertiary alcohol like this compound is distinct from the more common iso- and anteiso-branched primary alcohols.

Table 1: Key Enzymes in Branched-Chain Fatty Alcohol Biosynthesis

Enzyme ClassSpecific Enzyme Example(s)Role in PathwayReference
Synthase β-ketoacyl-ACP synthase (KAS / FabH)Initiates fatty acid synthesis by condensing a primer with an extender unit. Specificity determines branching. google.com, nih.gov
Reductase Fatty Acyl-CoA Reductase (FAR)Directly reduces fatty acyl-CoAs or acyl-ACPs to fatty alcohols. nih.gov, nih.gov
Reductase Carboxylic Acid Reductase (CAR)Reduces carboxylic acids to aldehydes, the first step in a two-enzyme reduction pathway. nih.gov
Dehydrogenase Alcohol Dehydrogenase (ADH) / Aldehyde Reductase (ADR)Reduces fatty aldehydes to fatty alcohols, completing the two-step pathway. d-nb.info, nih.gov
Synthase Acetohydroxyacid synthase (AHAS)Involved in the synthesis of branched-chain α-ketoacid precursors from primary metabolism. acs.org

Precursor Incorporation and Metabolic Flux in the Production of Branched Alcohols

Metabolic flux is directed toward branched structures by increasing the intracellular pools of these precursors. For instance, the pathways for valine and leucine synthesis produce 2-ketoisovalerate and 2-ketoisocaproate, respectively, which serve as starters for iso-branched fatty acids. d-nb.info The isoleucine pathway provides α-ketobutyrate, a key precursor for anteiso-branched chains, which involve an ethyl branch. acs.org In apple fruits, the enzyme citramalate (B1227619) synthase is critical for supplying α-ketobutyrate, and its inhibition drastically reduces the production of anteiso-branched esters. acs.org

Controlling the metabolic flux is a key strategy in engineering microbes for branched-chain chemical production. This can involve upregulating the pathways that produce the desired branched α-ketoacid precursors or downregulating competing pathways. google.com For example, deleting the native E. colifabH gene, which favors straight-chain precursors, can redirect metabolic resources toward the biosynthesis of branched-chain fatty acids when an alternative, branch-accepting synthase is provided. google.com

Isolation and Identification of this compound from Biological Sources

While many branched-chain alcohols are known to exist in nature, such as in the cuticular waxes of plants or as insect pheromones, the specific isolation of this compound is not widely documented in readily available scientific literature. agriculturejournals.cz However, its identification has been noted in specific contexts. A study involving the analysis of chemical compounds reported the presence of this compound. escholarship.org

The general process for isolating and identifying such compounds from a biological matrix involves several steps:

Extraction : The lipids are first extracted from the source material (e.g., plant leaves, insect cuticles) using organic solvents.

Fractionation : The crude lipid extract is often separated into different chemical classes using techniques like column chromatography. For instance, a study on Prunus domestica leaves used column chromatography with a gradient of ethyl acetate (B1210297) in petroleum ether to separate an extract into fractions. niscpr.res.in

Analysis and Identification : The isolated fraction containing the alcohol is then analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the individual compounds in the mixture and provides a mass spectrum for each, which acts as a chemical fingerprint, allowing for identification by comparison to spectral libraries (like NIST) or known standards. biomedpharmajournal.org

Although not specifying this compound, studies on the plant Withania somnifera have identified various other long-chain alcohols and methyl-branched fatty acids from its leaves and stems, demonstrating the capability of these analytical methods. biomedpharmajournal.orgsemanticscholar.org

Genetic Engineering Approaches for Enhanced Biosynthesis of Analogous Branched-Chain Fatty Alcohols

Significant progress has been made in metabolically engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce branched-chain fatty alcohols (BCFAs), which have applications as biofuels and specialty chemicals. osti.govresearchgate.netacs.org These strategies focus on enhancing precursor supply and optimizing the conversion pathway.

Key genetic engineering strategies include:

Modular Pathway Engineering : This approach involves dividing the biosynthetic pathway into distinct modules (e.g., precursor supply, fatty acid synthesis, alcohol production) and optimizing each one. In one study, four different biosynthetic pathways were engineered in E. coli to produce BCFAs. By optimizing the expression of 14 different genes across six engineered operons, researchers achieved a production of 350 mg/L of branched long-chain fatty alcohols. osti.govresearchgate.net

Enhancing Precursor Supply : To boost the production of branched-chain precursors, genes from other organisms are often introduced. For example, the alsS gene from Bacillus subtilis and ilvCD genes from E. coli can be overexpressed to increase the supply of α-keto acids. d-nb.info

Blocking Competing Pathways : To channel metabolic flux towards the desired product, competing pathways are often deleted. Deleting the ldhA (lactic dehydrogenase) and pta (phosphate acetyltransferase) genes in E. coli can prevent the diversion of carbon to lactate (B86563) and acetate, respectively, making more available for fatty acid synthesis. researchgate.net

Optimizing the Reduction Step : The final conversion to alcohols is a critical control point. Co-expression of a carboxylic acid reductase (CAR) and a phosphopantetheinyl transferase (sfp) can efficiently convert fatty acids to alcohols. acs.org In other work, a fatty acyl-CoA reductase from Marinobacter aquaeolei was used to produce fatty alcohols in engineered Rhodococcus toruloides. researchgate.net

Table 2: Examples of Genetic Engineering for Branched-Chain Fatty Alcohol (BCFA) Production

Host OrganismGenetic Modification StrategyKey Genes UsedResultReference
Escherichia coliModular pathway engineering to optimize precursor supply and alcohol production.Overexpression of 14 genes including those for α-keto acid supply and alcohol-forming enzymes.350 mg/L of branched long-chain fatty alcohols. osti.gov, researchgate.net
Escherichia coliCombination of fatty acid and branched-chain amino acid biosynthetic pathways.alsS (from B. subtilis), ilvCD (from E. coli), WS/DGAT (wax ester synthase).Production of fatty acid branched-chain esters (FABCEs) at 273 mg/L. d-nb.info
Saccharomyces cerevisiaeDeletion of acyl-CoA synthetases to enhance free fatty acid (FFA) supply for conversion to alcohols.Deletion of FAA1 and FAA4; expression of car (carboxylic acid reductase) and sfp.Enhanced production of fatty alcohols, reaching 31.2 mg/L. acs.org

Advanced Analytical and Spectroscopic Characterization of 7 Methyl 7 Heptadecanol

High-Resolution Mass Spectrometry for Structural Elucidation and Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 7-Methyl-7-heptadecanol, providing exact mass measurements that facilitate the determination of its elemental composition. The monoisotopic mass of this compound is 270.292266 Da. chemspider.com This high degree of accuracy is crucial for distinguishing it from other compounds with the same nominal mass.

In electron ionization mass spectrometry (EI-MS), the fragmentation pattern provides significant structural information. While a complete, publicly available mass spectrum specifically for this compound is not readily found, general principles of alcohol fragmentation can be applied. The molecular ion peak ([M]+) at m/z 270 would be expected, although it may be weak or absent. Key fragmentation pathways for tertiary alcohols include the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a hexyl radical (C6H13) or a decyl radical (C10H21), leading to prominent fragment ions. The loss of water (H2O) from the molecular ion is also a common fragmentation pathway for alcohols.

The differentiation of this compound from its positional isomers is a significant challenge. Tandem mass spectrometry (MS/MS) techniques are invaluable for this purpose. nih.govmdpi.com By selecting the precursor ion corresponding to the molecular weight of the isomers and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer. These distinct "fingerprints" allow for their unambiguous identification even in complex mixtures. The position of the methyl group and the hydroxyl group in this compound influences the stability of the resulting carbocations, leading to different relative abundances of fragment ions compared to its isomers.

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC18H38O chemspider.com
Average Mass270.501 Da chemspider.com
Monoisotopic Mass270.292266 Da chemspider.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and configurational analysis of this compound.

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons of the methyl group attached to the C-7 carbon would likely appear as a singlet or a closely coupled multiplet, depending on the resolution and solvent. The protons on the carbon bearing the hydroxyl group (C-7) would be deshielded. The long alkyl chains would produce a complex, overlapping signal region in the upfield portion of the spectrum. msu.edu The hydroxyl proton would appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. msu.edu The carbon atom attached to the hydroxyl group (C-7) would resonate at a characteristic downfield chemical shift. The methyl carbon at the C-7 position would have a distinct chemical shift, as would the terminal methyl groups of the alkyl chains. The numerous methylene (B1212753) (-CH2-) carbons in the long chains would produce a series of closely spaced signals.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
CH₃ (terminal)~0.8-0.9
(CH₂)n~1.2-1.4
CH₃ (at C-7)~1.1-1.2
OHVariable

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (terminal CH₃)~14
(CH₂)n~22-32
C-7 (quaternary)~70-75
CH₃ (at C-7)~25-30

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. This would help to trace the connectivity of the proton network within the two long alkyl chains attached to the C-7 carbon.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon at C-7 by observing correlations from the protons on the adjacent carbons and the methyl group at C-7. It is also crucial for confirming the position of the methyl group along the heptadecane (B57597) chain.

Advanced Gas Chromatography Techniques for Separation and Quantification in Complex Matrices

Gas chromatography (GC) is a powerful technique for the separation and quantification of this compound, especially from complex biological or industrial matrices. researchgate.net The choice of the stationary phase is critical for achieving good resolution between this compound and its isomers or other components in a mixture. Non-polar or medium-polarity columns are typically used for the analysis of fatty alcohols.

For complex samples, multidimensional gas chromatography (GCxGC) can provide enhanced separation power. This technique uses two columns with different stationary phases, offering significantly higher resolution than single-column GC.

When coupled with a mass spectrometer (GC-MS), it is possible to obtain both retention time data for quantification and mass spectra for identification. nih.gov The use of an internal standard is recommended for accurate quantification to compensate for variations in sample injection and instrument response.

Table 4: Gas Chromatography Parameters for Fatty Alcohol Analysis

ParameterTypical Value/Condition
Column TypeNon-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms)
Injection ModeSplit/Splitless
Carrier GasHelium or Hydrogen
Temperature ProgramRamped from a low initial temperature to a high final temperature
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound. researchgate.net

The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the hydroxyl and alkyl groups. A broad, strong band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would appear in the fingerprint region, typically around 1000-1200 cm⁻¹.

Raman spectroscopy offers complementary information. chemicalbook.com The O-H stretching band is typically weak in Raman spectra. However, the C-H and C-C stretching vibrations of the alkyl backbone would give rise to strong Raman signals. While FT-IR and Raman spectroscopy are excellent for identifying functional groups, they are generally less powerful than NMR and MS for detailed structural elucidation and isomer differentiation of large molecules like this compound.

Table 5: Key Vibrational Spectroscopy Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching (broad)3200-3600
C-H (sp³)Stretching2850-3000
C-OStretching1000-1200

Theoretical and Computational Investigations of 7 Methyl 7 Heptadecanol

Molecular Modeling and Conformational Analysis

Molecular modeling of 7-Methyl-7-heptadecanol is fundamental to understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. Due to the molecule's long, flexible alkyl chain and the presence of a methyl group at the C7 position, it can exist in numerous conformational states.

The conformational landscape of long-chain alkanes and their derivatives is typically explored using molecular mechanics (MM) methods. These methods employ classical force fields to calculate the potential energy of different atomic arrangements. For a molecule like this compound, the rotation around each carbon-carbon single bond introduces a degree of freedom, leading to a vast number of possible conformations.

Computational studies on similar long-chain and branched molecules have shown that the most stable conformations are those that minimize steric hindrance. In the case of this compound, the extended, all-trans conformation of the main heptadecyl chain is expected to be a low-energy state. However, the presence of the methyl group at the chiral center (C7) introduces local steric strain, influencing the preferred rotational angles around the C6-C7 and C7-C8 bonds.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

ConformerDescription of Key Dihedral AnglesHypothetical Relative Energy (kcal/mol)
A Main chain in an extended, all-trans conformation.0.00 (Reference)
B Gauche interaction involving the methyl group.+0.9
C Gauche interaction within the main alkyl chain.+1.2
D Multiple gauche interactions leading to a more compact structure.+2.5

Note: This table is illustrative and represents expected trends in the conformational energies of a branched long-chain alcohol. The actual values would require specific quantum chemical or molecular mechanics calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure and reactivity of this compound compared to molecular mechanics. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule.

DFT calculations can be employed to optimize the geometry of the most stable conformers identified through molecular modeling. Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For a saturated alcohol like this compound, this gap is expected to be large, reflecting its relatively low reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution in a molecule. For this compound, the MEP would show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. The rest of the long alkyl chain would exhibit a neutral potential.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule. The oxygen atom would carry a significant negative charge, while the hydrogen of the hydroxyl group and the carbon atom bonded to it would have positive charges.

These calculations are invaluable for predicting how this compound might interact with other molecules, such as enzymes or receptors in a biological context.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, the following spectroscopic data can be computationally predicted:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These correspond to the stretching and bending of bonds. For this compound, characteristic predicted peaks would include a strong, broad O-H stretching band around 3300-3400 cm⁻¹, and various C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in assigning the signals in an experimental NMR spectrum. The predicted ¹³C NMR spectrum would show distinct signals for the carbon atom attached to the hydroxyl group (C7), the methyl carbon, and the various methylene (B1212753) carbons in the long chain.

While experimental spectra are the gold standard, computationally predicted spectra are highly valuable for confirming structural assignments and interpreting complex experimental data. General principles suggest that machine learning models trained on large datasets of molecular structures and their corresponding spectra can also be used for rapid prediction of spectroscopic properties. ontosight.ai

Structure-Activity Relationship (SAR) Studies for Ecological Roles

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological or ecological activity. For this compound, which may act as a semiochemical (e.g., a pheromone) in insects, SAR studies would explore how variations in its structure affect its activity.

Although specific SAR studies on this compound are not widely documented, the principles of SAR can be applied to understand its potential ecological roles. Key structural features of this compound that would be relevant in an SAR context include:

Chain Length: The total length of the carbon chain is often critical for the specificity of pheromones.

Position of the Methyl Branch: The location of the methyl group at C7 is a key determinant of the molecule's shape and how it fits into a specific receptor.

Position of the Hydroxyl Group: The location of the hydroxyl group influences the molecule's polarity and its ability to form hydrogen bonds.

Stereochemistry: The chiral center at C7 means that this compound can exist as two enantiomers (R and S). In many biological systems, only one enantiomer is active, making the stereochemistry a crucial factor.

A hypothetical SAR study could involve synthesizing and testing analogues of this compound where these features are systematically varied. For instance, isomers with the methyl group at different positions or with different chain lengths could be evaluated for their biological activity. Computational methods like molecular docking could be used to simulate how these different analogues bind to a hypothetical receptor protein, providing a theoretical basis for the observed SAR.

Future Perspectives and Emerging Research Avenues for 7 Methyl 7 Heptadecanol

Development of Novel Biotechnological Platforms for Sustainable Production

The conventional chemical synthesis of insect pheromones, including long-chain alcohols like 7-Methyl-7-heptadecanol, often involves expensive, complex, and environmentally hazardous processes. earlham.ac.ukera-learn.eu This has spurred significant research into biotechnological alternatives that offer a more sustainable and cost-effective approach.

The future of this compound production is increasingly linked to the development of engineered microbial chassis. engconfintl.orgainia.com Scientists are exploring the use of microorganisms such as Escherichia coli and the yeast Yarrowia lipolytica as cellular factories. engconfintl.orgnih.gov These microbes can be genetically modified to express specific biosynthetic pathways, enabling them to convert renewable feedstocks into valuable chemicals like this compound. engconfintl.orgrsc.org

Key strategies in this field include:

Metabolic Engineering: This involves the targeted modification of an organism's metabolic pathways to enhance the production of the desired compound. nih.gov For long-chain alcohols, this can include upregulating the fatty acid synthesis pathway and introducing enzymes like carboxylic acid reductases to convert fatty acids into alcohols. nih.gov

Synthetic Biology: This approach uses standardized genetic parts to design and construct new biological pathways and systems. era-learn.eu Researchers are assembling novel pathways in yeast and bacteria to produce not only this compound but also a wide range of other insect pheromones. era-learn.euengconfintl.org

Fermentation Optimization: Scaling up production from the lab to an industrial scale requires optimizing fermentation conditions. engconfintl.orgopenaccessgovernment.org This includes fine-tuning factors like nutrient supply, temperature, and pH to maximize yield and efficiency. The PHERA project, for example, successfully scaled up a yeast fermentation platform for industrial production of other pheromones. openaccessgovernment.org

These biotechnological platforms promise a greener alternative to traditional chemical synthesis, reducing reliance on hazardous chemicals and minimizing toxic waste. era-learn.euengconfintl.org

Comparison of Production Methods for this compound

FeatureChemical SynthesisBiotechnological Production
Starting MaterialsOften petroleum-based, specialty chemicalsRenewable feedstocks (e.g., sugars, plant oils)
Process ComplexityCan be complex with multiple stepsRequires initial strain engineering, but fermentation can be a single-pot process
Environmental ImpactMay involve hazardous reagents and produce toxic by-productsGenerally lower environmental impact, biodegradable waste
Cost-EffectivenessCan be expensive, limiting widespread usePotentially lower cost at industrial scale, making products more competitive
SustainabilityLower, relies on finite resourcesHigher, based on renewable resources

Exploration of Unconventional Biological Roles and Mechanistic Insights

While fatty alcohols are known components of lipids and waxes, the specific biological roles of many, including this compound, are not fully understood. ontosight.ai Research is moving beyond its established functions to explore new biological activities and the mechanisms that underpin them.

Future investigations may focus on:

Antimicrobial and Antiproliferative Properties: Some modified quinoline (B57606) structures, which can be conceptually related to complex nitrogen-containing heterocyclic compounds, have shown antiproliferative activity against various cancer cell lines. nih.gov Investigating whether this compound or its derivatives possess similar bioactivities could open new avenues in pharmaceutical research.

Insect Communication: As a branched long-chain alcohol, this compound is a type of semiochemical, a chemical involved in communication. semanticscholar.orgnih.gov While its role as a pheromone in specific species may be known, further research could uncover more subtle roles in insect behavior, such as acting as an attractant, a repellent, or a modulator of other pheromonal signals.

Plant and Fungal Metabolism: Some long-chain primary fatty alcohols are known to be plant and fungal metabolites. nih.gov Deeper investigation into the natural occurrence and metabolic pathways of this compound in various organisms could reveal novel ecological interactions and biological functions.

Understanding the precise mechanisms of action at a molecular level, such as interactions with specific cellular receptors or enzymes, will be crucial for harnessing its full biological potential.

Integration with Advanced Materials Science for Chemical Sensors or Delivery Systems

The unique chemical properties of this compound make it a candidate for integration with advanced materials, particularly in the fields of chemical sensing and controlled-release technologies.

Chemical Sensors: The development of highly sensitive and selective chemical sensors is a major goal in many fields, from environmental monitoring to medical diagnostics. The volatile nature of compounds like this compound could potentially be exploited in the design of biosensors for detecting specific bacteria or other organisms that may produce it as a metabolite. nih.gov

Controlled-Release Delivery Systems: For applications in agriculture, such as pest management using pheromones, effective delivery is key. imarcgroup.com The direct application of pheromones is often inefficient due to their instability and short duration of action. researchgate.net Advanced materials can provide solutions for this.

Future research in this area will likely involve:

Microencapsulation: Encasing this compound in microcapsules made from polymers can protect it from environmental degradation and allow for a slow, controlled release over time. imarcgroup.comresearchgate.net

Nanotechnology: Nanoparticles and nanofibers can be used to create sophisticated delivery systems with precise control over release rates. imarcgroup.com

Biodegradable Polymers: To enhance sustainability, researchers are developing dispensers and matrices from biodegradable materials like specialized waxes, which minimize environmental pollution. semanticscholar.orgresearchgate.net

These advanced delivery systems can improve the efficiency of pheromone-based pest control, reduce the amount of active substance needed, and extend the duration of its effectiveness. imarcgroup.comresearchgate.net

Interdisciplinary Research with Environmental Science and Green Chemistry

The push for more environmentally friendly chemical products and processes places this compound at the intersection of several important research areas.

Green Chemistry: This field focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scribd.com The biotechnological production of this compound is a prime example of green chemistry in action, offering a sustainable alternative to traditional synthesis. engconfintl.orgainia.com Future work will likely focus on further optimizing these bioprocesses to improve their "green" credentials, for example, by using waste streams as feedstocks.

Environmental Fate and Biodegradation: Understanding what happens to this compound when it is released into the environment is crucial for assessing its ecological impact. As a fatty alcohol, it is expected to be biodegradable. engconfintl.orgwikipedia.org Research in this area will focus on identifying the specific microbial pathways responsible for its degradation and determining the nature of any intermediate metabolites. nih.gov This knowledge is essential for ensuring that its use in applications like pest control does not lead to the accumulation of harmful residues. wikipedia.org

Integrated Pest Management (IPM): this compound, as a semiochemical, is a valuable tool in IPM strategies. openaccessgovernment.org IPM aims to control pests in an economically and environmentally sustainable way by combining different methods. Future research will explore how to best integrate pheromone-based products containing this compound with other IPM tactics, such as biological control and habitat manipulation, to create more effective and resilient pest management systems.

This interdisciplinary approach will be key to unlocking the full potential of this compound as a sustainable and effective chemical tool.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.